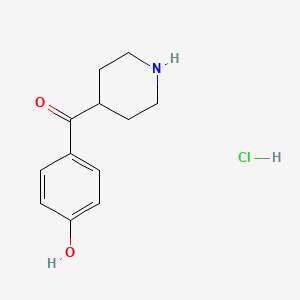
(4-Hydroxy-phenyl)-piperidin-4-yl-methanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-Hydroxy-phenyl)-piperidin-4-yl-methanone hydrochloride” is a chemical compound with the molecular formula C12H16ClNO2 . It has a molecular weight of 241.7169 .
Molecular Structure Analysis
The molecular structure analysis of this compound would require specific tools like NMR, HPLC, LC-MS, UPLC, etc . Unfortunately, I don’t have the ability to perform these analyses.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis Approaches : Research on (4-Hydroxy-phenyl)-piperidin-4-yl-methanone hydrochloride and its derivatives focuses on the synthesis of novel compounds through various chemical reactions, providing a foundation for the development of new pharmaceuticals and materials. For instance, Zheng Rui (2010) detailed a process starting with piperidine-4-carboxylic acid and ethyl carbonochloridate to synthesize (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride with a reasonable overall yield of 62.4%, highlighting the compound's potential for further pharmaceutical development Research on the Synthesis of (2,4-Difluorophenyl) (piperidin-4-yl)methanone Hydrochloride.
Structural Characterization : Structural studies, such as those conducted by C. S. Karthik et al. (2021), delve into the physical and chemical properties of synthesized compounds. The team's work on [1-(2, 5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime revealed its stability and potential for further application in material science or pharmaceuticals, showcasing the structural versatility and application potential of this compound derivatives Thermal, optical, etching, structural studies and theoretical calculations.
Antimicrobial and Antileukemic Activity
Antimicrobial Activity : Derivatives of this compound have been investigated for their antimicrobial properties. B. Ramudu et al. (2017) synthesized antimicrobial 4-(hydroxyldiphenyl methyl)piperidin-1-yl)(substituted phenyl)methanone derivatives showing potential microbial activities, indicating the compound's relevance in developing new antimicrobials Design and Synthesis of Antimicrobial Active New Molecular Entities of N-Substituted Pipradol Derivatives.
Antileukemic Activity : The compound and its derivatives have also been explored for their antileukemic potential. K. Vinaya et al. (2011) discovered that certain (substituted phenyl) {4‐[3‐(piperidin‐4‐yl)propyl]piperidin‐1‐yl} methanone derivatives exhibited antiproliferative activity against human leukemia cells, highlighting the therapeutic potential of this compound in cancer treatment Synthesis and Antileukemic Activity of Novel 4‐(3‐(Piperidin‐4‐yl) Propyl)Piperidine Derivatives.
Eigenschaften
IUPAC Name |
(4-hydroxyphenyl)-piperidin-4-ylmethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c14-11-3-1-9(2-4-11)12(15)10-5-7-13-8-6-10;/h1-4,10,13-14H,5-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFSJVQBTORROA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)C2=CC=C(C=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3S)-1-Methylpyrrolidin-3-yl]methanol;hydrochloride](/img/structure/B2820652.png)
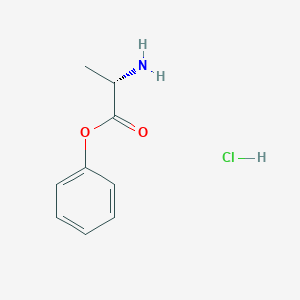
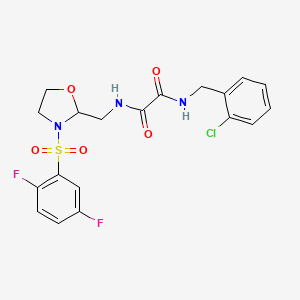
![Ethyl 2-[2-(4-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/no-structure.png)


![N-(2-cyanophenyl)-2-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2820661.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3,4,5-triethoxybenzamide](/img/structure/B2820662.png)
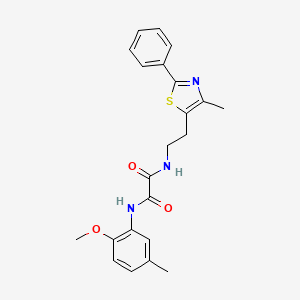
![(E)-4-(Dimethylamino)-N-[1-(3-methoxy-1,2-thiazol-5-yl)ethyl]but-2-enamide](/img/structure/B2820670.png)
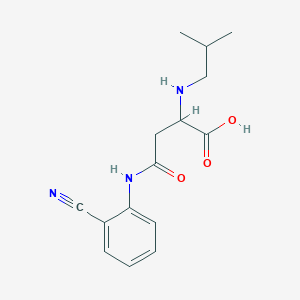
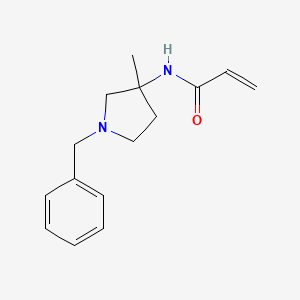
![6-(4-Chlorophenyl)-2-[(2,6-dichlorobenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2820674.png)